4'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one
Overview
Description
“4’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one” is a chemical compound with the molecular formula C10H10FN . It is similar to "5’-Fluorospiro[cyclopropane-1,3’-indoline]" , which has a molecular weight of 163.19 .
Synthesis Analysis
The synthesis of spirocyclic oxindoles, which include “4’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one”, has been a significant objective in organic and medicinal chemistry . The development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings has been analyzed .
Molecular Structure Analysis
The molecular structure of “4’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one” can be represented by the InChI code: 1S/C10H10FN/c11-7-1-2-9-8 (5-7)10 (3-4-10)6-12-9/h1-2,5,12H,3-4,6H2 .
Chemical Reactions Analysis
While specific chemical reactions involving “4’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one” are not available, spirocyclic structures have seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry .
Scientific Research Applications
Photochromic Materials
Spiropyran derivatives are known for their photochromic properties, meaning they can change color when exposed to light. This makes them useful in creating smart materials that respond to light stimuli, such as smart windows or lenses .
Organic Synthesis
Spiro compounds often serve as key intermediates in organic synthesis, leading to a variety of bioactive molecules. They can be used to synthesize complex structures in pharmaceuticals .
Medicinal Chemistry
Spirooxindole derivatives have a distinctive place in medicinal chemistry due to their bioactivity. They could be used in drug discovery for various therapeutic areas .
Environmental Chemistry
The green synthesis of spiro compounds indicates their potential application in environmentally friendly chemical processes .
Future Directions
Spirocyclic structures, such as “4’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one”, have seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . They are inherently highly 3-dimensional structures and can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure . They also access relatively underexplored chemical space and novel intellectual property (IP) space .
properties
IUPAC Name |
4-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-6-2-1-3-7-8(6)10(4-5-10)9(13)12-7/h1-3H,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCRIUWNLCMGCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=CC=C3F)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659217 | |
Record name | 4'-Fluorospiro[cyclopropane-1,3'-indol]-2'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one | |
CAS RN |
913720-11-3 | |
Record name | 4'-Fluorospiro[cyclopropane-1,3'-indol]-2'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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